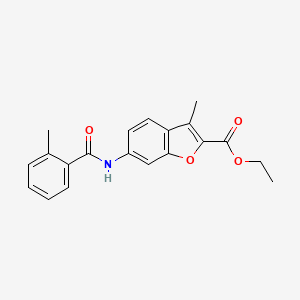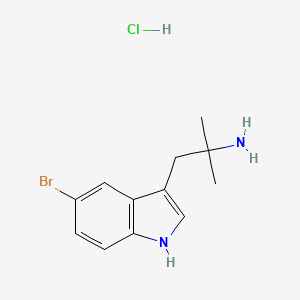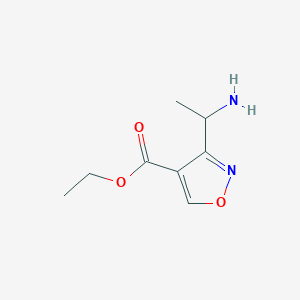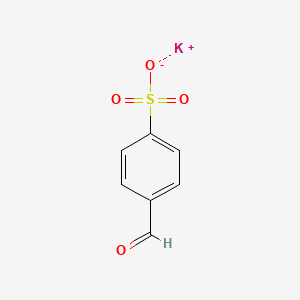![molecular formula C12H18Cl2N2 B2653303 [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine CAS No. 892563-66-5](/img/structure/B2653303.png)
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . Another study discussed the selection of boron reagents for Suzuki–Miyaura coupling .Applications De Recherche Scientifique
Environmental Impact and Dissipation
Research into the dissipation of herbicides in soil, such as studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, explores how chemical compounds break down in environmental contexts. This line of investigation is crucial for understanding the environmental fate and ecological impact of chemical compounds, including how they degrade and their persistence in soil and water systems (Wilson, Geronimo, & Armbruster, 1997).
Analytical Chemistry Applications
The development of analytical methods for detecting and quantifying amines in biological and environmental samples indicates the importance of these compounds in various scientific fields. For instance, high-performance liquid chromatographic methods have been used to determine serum aliphatic amines in chronic renal failure patients, highlighting the medical and environmental relevance of accurately measuring amines (Baba, Watanabe, Gejyo, & Arakawa, 1984).
Medicinal Chemistry and Drug Development
The synthesis and evaluation of compounds for their biological activities, such as cytotoxicity against cancer cell lines, demonstrate the potential medical applications of chemical compounds. Research into carboxamide derivatives of benzo[b][1,6]naphthyridines for their growth inhibitory properties against various cancer cell lines exemplifies the exploration of chemical compounds for therapeutic purposes (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Biochemistry and Metabolism
Investigations into the metabolism of aromatic amines in organisms, such as the study of 3:4-dimethylaniline in rats, contribute to our understanding of how these compounds are processed biologically. Such research is fundamental for assessing the safety, toxicity, and potential health effects of chemical compounds (Boyland & Sims, 1959).
Polymer Science and Material Engineering
The development of novel materials, such as the synthesis of aromatic poly(amine-imide)s bearing a pendent triphenylamine group, showcases the application of chemical compounds in creating advanced materials with specific thermal, photophysical, electrochemical, and electrochromic characteristics. This research avenue is pivotal for the innovation of new materials with applications in electronics, coatings, and more (Cheng, Hsiao, Su, & Liou, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-16(2)7-3-6-15-9-10-4-5-11(13)12(14)8-10/h4-5,8,15H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFDBVBDYLQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)


![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2653237.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)
